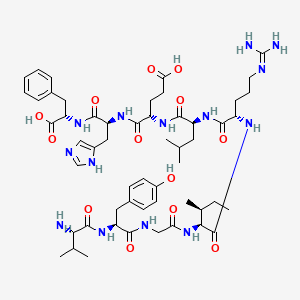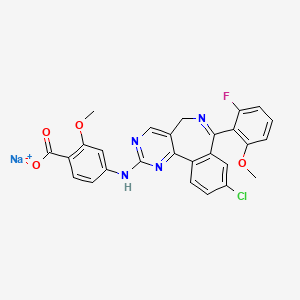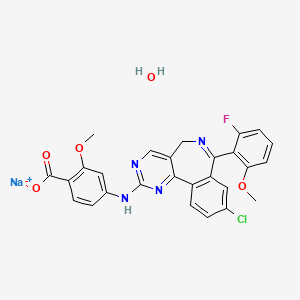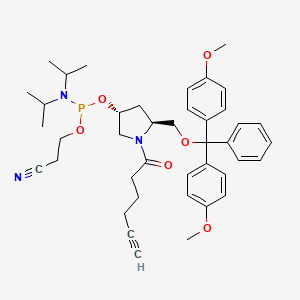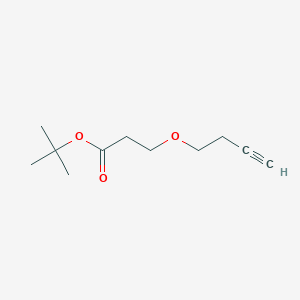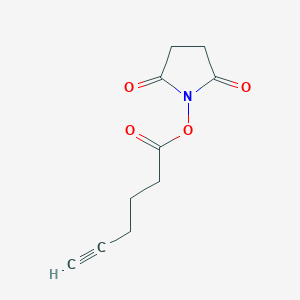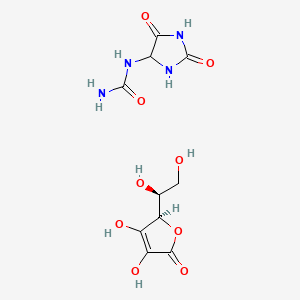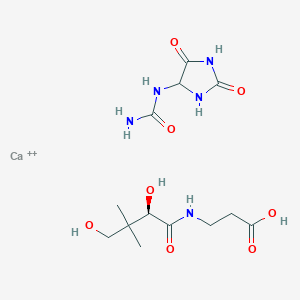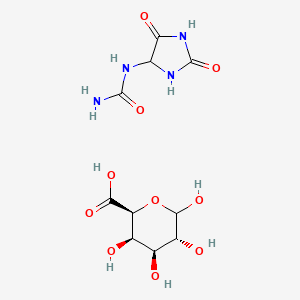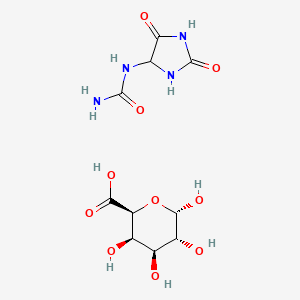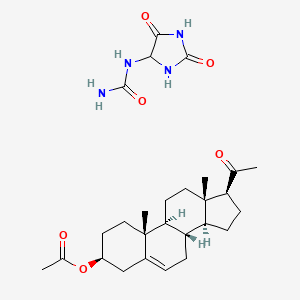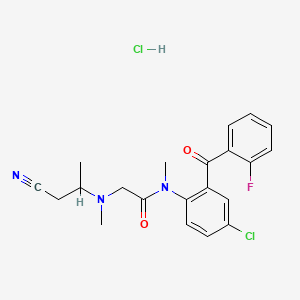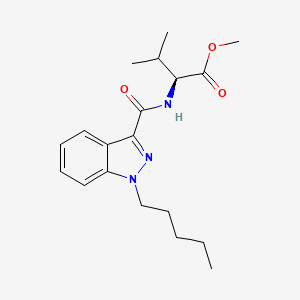
Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate
描述
Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate is a synthetic cannabinoid, a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is known for its potent agonistic activity at cannabinoid receptors, making it a subject of interest in both scientific research and forensic toxicology .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate typically involves the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Attachment of the Pentyl Chain: The pentyl chain is introduced via alkylation, using a pentyl halide in the presence of a base.
Formation of the Carbonyl Group: The carbonyl group is introduced through an acylation reaction, typically using an acid chloride or anhydride.
Esterification with L-Valine: The final step involves esterification with L-valine, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent product quality and minimizes human error .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl chain, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Hydroxylated or ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indazole derivatives.
科学研究应用
Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, including pain management and anti-inflammatory effects.
Industry: Utilized in the development of new synthetic cannabinoids with improved pharmacological profiles.
作用机制
The compound exerts its effects primarily through agonistic activity at cannabinoid receptors (CB1 and CB2). Upon binding to these receptors, it activates intracellular signaling pathways, leading to various physiological responses. The activation of CB1 receptors in the central nervous system is associated with psychoactive effects, while CB2 receptor activation is linked to anti-inflammatory and immunomodulatory effects .
相似化合物的比较
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 5F-EDMB-PICA
- EDMB-PINACA
Comparison: Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate is unique due to its specific ester linkage with L-valine, which may influence its pharmacokinetic properties and receptor binding affinity. Compared to other synthetic cannabinoids, it may exhibit different metabolic pathways and potency, making it a valuable compound for studying structure-activity relationships .
属性
IUPAC Name |
methyl (2S)-3-methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-5-6-9-12-22-15-11-8-7-10-14(15)17(21-22)18(23)20-16(13(2)3)19(24)25-4/h7-8,10-11,13,16H,5-6,9,12H2,1-4H3,(H,20,23)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTMFFHXDMTTOB-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345224 | |
| Record name | N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1890250-13-1 | |
| Record name | AMB | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890250131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ETP8M4H3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary metabolic pathways of AMB in humans?
A1: Research using human hepatocytes and liver microsomes revealed that AMB is rapidly metabolized, primarily through ester hydrolysis. [] This initial step is followed by oxidation and/or glucuronidation reactions. [] In total, 19 metabolites of AMB were identified in this study. []
Q2: What analytical techniques were employed to study the metabolism of AMB?
A2: The study utilized a high-resolution mass spectrometry approach. Specifically, a TripleTOF 5600(+) high-resolution mass spectrometer was used to identify the metabolites generated from AMB incubation in human hepatocytes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


